molecular formula C13H18ClNO4S B2796475 1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034404-53-8

1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2796475
CAS No.: 2034404-53-8
M. Wt: 319.8
InChI Key: GSOAGNYVRMBOGC-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate, with the CAS Registry Number 2034404-53-8 . It has a molecular formula of C13H18ClNO4S and a molecular weight of 319.8 g/mol . The compound is a synthetic organic molecule featuring a thiophene ring—a structure commonly explored in medicinal chemistry and drug discovery for its versatile biological properties . Thiophene-based scaffolds are frequently investigated as core structures in the development of novel enzyme inhibitors and other bioactive molecules . This compound is offered as a high-purity chemical for research and development purposes. Researchers can utilize it as a chemical reference standard, a building block for further synthetic chemistry, or a starting point for exploratory biological screening. Specific applications and the mechanism of action for this precise molecule are areas that remain to be characterized in scientific literature, presenting an opportunity for investigative research. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please handle this material with appropriate laboratory safety precautions.

Properties

IUPAC Name

[1-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-8(16)19-13(2,3)12(17)15-7-9(18-4)10-5-6-11(14)20-10/h5-6,9H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOAGNYVRMBOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (CAS Number: 2034404-53-8) is a chemically intriguing molecule with potential biological activities that warrant thorough investigation. Its structure suggests possible interactions with biological systems, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C13H18ClNO4SC_{13}H_{18}ClNO_4S with a molecular weight of 319.80 g/mol . The presence of a chlorothiophene moiety and an acetate functional group may contribute to its biological activity.

PropertyValue
CAS Number2034404-53-8
Molecular FormulaC13H18ClNO4S
Molecular Weight319.80 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates potential antimicrobial , anticancer , and anti-inflammatory properties. These activities are supported by various in vitro studies, which assess the compound's effects on different cell lines.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have utilized the MTT assay to evaluate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and LNCaP (prostate cancer).

Case Study: Cytotoxicity Against HepG2 Cells

In a study assessing the cytotoxicity of this compound, the following IC50 values were observed:

Concentration (µg/mL)Absorbance (R1)Absorbance (R2)IC50 (µg/mL)
10000.220.218501.4
5000.920.96-
1251.61.6-
62.51.6081.683-
31.31.631.64-

The results indicate that as the concentration increases, the absorbance decreases, suggesting a reduction in viable cells, which is characteristic of cytotoxic agents .

The proposed mechanism of action for this compound involves its interaction with specific cellular targets, potentially inhibiting enzymes or modulating receptor activity. Such interactions could disrupt critical pathways in cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although detailed investigations are still required to elucidate its efficacy and mechanism in this regard.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name/ID Key Functional Groups Molecular Weight (g/mol) Purity (%) Notable Spectral Data (NMR, HRMS) Reference
Target Compound 5-Chlorothiophen-2-yl, methoxyethylamino, acetylated oxopropan-2-yl ester ~350 (estimated) N/A N/A
Compound 7t () Dimethylamino, pyrimido[4,5-d]pyrimidin-3(2H)-yl, acetylated oxopropan-2-yl ester ~850 (estimated) 99 [α]D +24.8 (MeOH); HRMS data unavailable
Compound 7u () Valyl-pyrrolidine carboxamide, dimethylamino, acetylated oxopropan-2-yl ester ~800 (estimated) 96 [α]D -59.5 (MeOH); HRMS data unavailable
Compound 240 (EP 2 697 207 B1, ) Trifluoromethylphenyl, oxazolidinone, acetylated oxopropan-2-yl ester ~650 (estimated) N/A Patent-reported LCMS: m/z 428 [M+H]+
1-(Methylsulfanyl)-1-oxopropan-2-yl acetate () Methylsulfanyl, acetylated oxopropan-2-yl ester 166.24 N/A IUPAC: 1-(methylsulfanyl)-1-oxopropan-2-yl acetate
SAC: 2-6 () Chlorophenyl, epoxypropane, hydroxylphenyl ~300 (estimated) N/A Synthesized via chalcone epoxidation
Key Observations:
  • Electron-Deficient Moieties : The 5-chlorothiophen-2-yl group in the target compound resembles the chlorophenyl group in SAC: 2-6, which may enhance electrophilic reactivity . In contrast, Compound 7t’s pyrimido-pyrimidine core provides aromaticity but lacks halogen-based electron withdrawal .
  • Steric and Stereochemical Effects : Compounds 7t and 7u exhibit significant optical activity ([α]D ±24.8 to -59.5), suggesting stereochemical complexity that may influence biological interactions. The target compound’s stereochemistry remains uncharacterized in the evidence.
Analytical Data:
  • Purity : Compound 7t achieves 99% purity (HPLC), whereas Compound 7u is 96% pure, possibly due to stereochemical impurities .
  • Spectroscopy: The absence of HRMS data for the target compound contrasts with Compound 240’s LCMS (m/z 428 [M+H]+) and ’s HRMS for a cyclopropane carboxylate (C19H15NO5, m/z 338.1028) .

Hydrogen Bonding and Crystal Packing

The methoxyethylamino group in the target compound may participate in hydrogen bonding, akin to patterns observed in ’s graph-set analysis. For example, the dimethylamino group in Compound 7u could form N–H···O interactions with adjacent carbonyls, stabilizing crystal lattices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling 5-chlorothiophene derivatives with methoxyethylamine intermediates, followed by acetylation. Key steps include protecting-group strategies (e.g., tert-butoxycarbonyl for amines) and optimizing reaction temperatures (e.g., 0–5°C for imine formation to minimize side reactions). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
  • Data Analysis : Compare yields under varying solvent systems (e.g., DMF vs. THF) and catalysts (e.g., HATU vs. EDC). Contradictions in reported yields may arise from impurities in starting materials or incomplete deprotection steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups (e.g., acetate and amide peaks). High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection (λ = 254 nm) assesses purity, while IR spectroscopy identifies hydrogen-bonding motifs (e.g., N–H stretches) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Avoid skin/eye contact using nitrile gloves and goggles. Work under fume hoods to prevent inhalation. Store at 2–8°C in sealed containers to prevent hydrolysis. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions and graph-set analysis predict the crystal packing behavior of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine intermolecular interactions. Use graph-set notation (e.g., R22(8)R_2^2(8) for N–H···O motifs) to classify hydrogen-bonding patterns. Software like SHELXL refines crystallographic data, while Mercury visualizes packing diagrams .
  • Contradictions : Discrepancies in predicted vs. observed packing may arise from solvent inclusion or polymorphism. Thermal analysis (DSC/TGA) can resolve such issues .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) evaluates binding affinity to active sites, complemented by molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with kinetic assays (e.g., IC50_{50} determination via fluorogenic substrates) .
  • Data Interpretation : Discrepancies between docking scores and experimental IC50_{50} values may indicate solvation effects or conformational flexibility unaccounted for in rigid docking .

Q. How does stereochemistry influence the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with chiral HPLC monitoring. Compare degradation pathways (e.g., hydrolysis of the acetate group) between enantiomers. Density functional theory (DFT) calculates activation energies for racemization .

Q. What role do substituents (e.g., 5-chlorothiophene) play in modulating the compound’s pharmacokinetic properties?

  • Methodology : Assess logP (octanol-water partitioning) and metabolic stability using liver microsomes. Replace the chlorothiophene moiety with bioisosteres (e.g., furan) to evaluate effects on clearance rates and CYP450 inhibition .

Contradiction Resolution & Experimental Design

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Approach : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (e.g., LC-MS vs. NMR). Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

Q. What experimental controls are critical for validating synthetic reproducibility?

  • Design : Include internal standards (e.g., deuterated analogs) in NMR to track reaction progress. Use spiked samples during HPLC to confirm retention times. Replicate reactions across multiple batches to identify operator-dependent variability .

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